Cas no 2734774-85-5 (Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate)
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate
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- Inchi: 1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3
- InChI Key: ZZJTVMBKVBDVKS-UHFFFAOYSA-N
- SMILES: C1=CC(C)=C(C=C1Br)C(CC(OCC)=O)O
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022L19-1g |
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate |
2734774-85-5 | 95% | 1g |
$263.00 | 2025-02-13 | |
| Aaron | AR022L19-5g |
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate |
2734774-85-5 | 95% | 5g |
$788.00 | 2025-02-13 |
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate (CAS No. 2734774-85-5): A Comprehensive Overview
Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate (CAS No. 2734774-85-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, is being explored for its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate consists of a propanoate ester moiety linked to a phenyl ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable candidate for further investigation. The presence of both hydroxyl and bromine substituents on the aromatic ring enhances its reactivity, making it suitable for various synthetic transformations and biological interactions.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The brominated aromatic rings are particularly noteworthy, as they are commonly found in many bioactive molecules. These substituents can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. The hydroxyl group, on the other hand, provides a site for hydrogen bonding interactions, which can be crucial for drug-receptor binding and efficacy.
One of the most compelling aspects of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate is its potential role as a building block in medicinal chemistry. Researchers have been leveraging its structural features to design and synthesize novel molecules with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The ability to modify specific functional groups allows for fine-tuning of biological activity, making it an attractive scaffold for drug discovery efforts.
The synthesis of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate involves a series of well-established organic reactions, including esterification, bromination, and methylation. These synthetic pathways are optimized to ensure high yields and purity, which are critical for subsequent biological evaluations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's structure and confirm its identity.
Recent studies have highlighted the importance of understanding the metabolic fate of compounds like Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate. Metabolism studies are essential for predicting drug efficacy and safety profiles. In vitro and in vivo assays have been conducted to assess how this compound is processed by enzymes such as cytochrome P450 (CYP450) systems. These studies provide valuable insights into potential drug-drug interactions and help in designing more effective therapeutic strategies.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in materials science, particularly in the development of advanced polymers and coatings. The unique chemical properties of Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate make it an excellent candidate for creating novel materials with enhanced durability and functionality. Researchers are exploring its use in creating self-healing polymers and conductive coatings that could revolutionize various industries.
In conclusion, Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate (CAS No. 2734774-85-5) represents a fascinating compound with diverse applications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop innovative therapeutics and advanced materials. As our understanding of its properties continues to grow, so too will its potential contributions to science and industry.
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